3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile
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Overview
Description
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C14H15NS It features a cyclohexene ring substituted with a methyl group, a phenylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the cyclohexene ring.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic addition reaction, where a cyanide ion reacts with an appropriate electrophilic site on the cyclohexene ring.
Methylation: The methyl group can be introduced through an alkylation reaction, where a methylating agent reacts with a suitable nucleophilic site on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenylthiol, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with thiol-containing enzymes, while the carbonitrile group can form hydrogen bonds with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylsulfanylcyclohex-3-ene-1-carboxylic acid methyl ester: Similar structure but with a carboxylic acid ester group instead of a carbonitrile group.
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
3-Methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs with carboxylic acid or ester groups.
Properties
CAS No. |
93604-51-4 |
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Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
3-methyl-4-phenylsulfanylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C14H15NS/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-6,12H,7-9H2,1H3 |
InChI Key |
MMWXKBVKLOLSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC(C1)C#N)SC2=CC=CC=C2 |
Origin of Product |
United States |
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